Cas no 1781101-13-0 (tert-butyl N-2-amino-3-(4-methylphenyl)propylcarbamate)

Tert-butyl N-2-amino-3-(4-methylphenyl)propylcarbamate is a protected amine derivative commonly used in organic synthesis and pharmaceutical research. This compound features a tert-butyloxycarbonyl (Boc) protecting group, which enhances stability and facilitates selective deprotection under mild acidic conditions. Its structure, incorporating a 4-methylphenylpropyl backbone, makes it a valuable intermediate in the synthesis of bioactive molecules, particularly in peptidomimetics and drug discovery. The Boc group ensures compatibility with a wide range of reaction conditions, allowing for further functionalization while minimizing unwanted side reactions. This reagent is particularly useful in multistep syntheses where controlled amine deprotection is required.
tert-butyl N-2-amino-3-(4-methylphenyl)propylcarbamate structure
1781101-13-0 structure
Product name:tert-butyl N-2-amino-3-(4-methylphenyl)propylcarbamate
CAS No:1781101-13-0
MF:C15H24N2O2
MW:264.363264083862
CID:5941448
PubChem ID:84729723

tert-butyl N-2-amino-3-(4-methylphenyl)propylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-2-amino-3-(4-methylphenyl)propylcarbamate
    • tert-butyl N-[2-amino-3-(4-methylphenyl)propyl]carbamate
    • EN300-1878770
    • 1781101-13-0
    • Inchi: 1S/C15H24N2O2/c1-11-5-7-12(8-6-11)9-13(16)10-17-14(18)19-15(2,3)4/h5-8,13H,9-10,16H2,1-4H3,(H,17,18)
    • InChI Key: PJOBZKCKVVBIFZ-UHFFFAOYSA-N
    • SMILES: O(C(NCC(CC1C=CC(C)=CC=1)N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 264.183778013g/mol
  • Monoisotopic Mass: 264.183778013g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 64.4Ų

tert-butyl N-2-amino-3-(4-methylphenyl)propylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1878770-0.25g
tert-butyl N-[2-amino-3-(4-methylphenyl)propyl]carbamate
1781101-13-0
0.25g
$642.0 2023-09-18
Enamine
EN300-1878770-1.0g
tert-butyl N-[2-amino-3-(4-methylphenyl)propyl]carbamate
1781101-13-0
1g
$1343.0 2023-06-01
Enamine
EN300-1878770-0.1g
tert-butyl N-[2-amino-3-(4-methylphenyl)propyl]carbamate
1781101-13-0
0.1g
$615.0 2023-09-18
Enamine
EN300-1878770-0.5g
tert-butyl N-[2-amino-3-(4-methylphenyl)propyl]carbamate
1781101-13-0
0.5g
$671.0 2023-09-18
Enamine
EN300-1878770-10.0g
tert-butyl N-[2-amino-3-(4-methylphenyl)propyl]carbamate
1781101-13-0
10g
$5774.0 2023-06-01
Enamine
EN300-1878770-2.5g
tert-butyl N-[2-amino-3-(4-methylphenyl)propyl]carbamate
1781101-13-0
2.5g
$1370.0 2023-09-18
Enamine
EN300-1878770-0.05g
tert-butyl N-[2-amino-3-(4-methylphenyl)propyl]carbamate
1781101-13-0
0.05g
$587.0 2023-09-18
Enamine
EN300-1878770-1g
tert-butyl N-[2-amino-3-(4-methylphenyl)propyl]carbamate
1781101-13-0
1g
$699.0 2023-09-18
Enamine
EN300-1878770-5.0g
tert-butyl N-[2-amino-3-(4-methylphenyl)propyl]carbamate
1781101-13-0
5g
$3894.0 2023-06-01
Enamine
EN300-1878770-5g
tert-butyl N-[2-amino-3-(4-methylphenyl)propyl]carbamate
1781101-13-0
5g
$2028.0 2023-09-18

Additional information on tert-butyl N-2-amino-3-(4-methylphenyl)propylcarbamate

tert-butyl N-2-amino-3-(4-methylphenyl)propylcarbamate (CAS No. 1781101-13-0): A Comprehensive Overview

tert-butyl N-2-amino-3-(4-methylphenyl)propylcarbamate (CAS No. 1781101-13-0) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Boc-D-Phe-NH2, is a protected amino acid derivative that plays a crucial role in the synthesis of various bioactive molecules and therapeutic agents.

The tert-butyl group in tert-butyl N-2-amino-3-(4-methylphenyl)propylcarbamate serves as a protecting group, which is essential for controlling the reactivity and stability of the amino group during synthetic processes. This protecting group can be readily removed under mild conditions, making it an ideal choice for multistep syntheses where intermediate protection is necessary.

The 4-methylphenyl substituent in the compound imparts unique structural and electronic properties, which can influence the compound's biological activity and pharmacological profile. The presence of this aromatic ring can enhance the lipophilicity of the molecule, facilitating its cellular uptake and interaction with biological targets.

Recent studies have highlighted the potential applications of tert-butyl N-2-amino-3-(4-methylphenyl)propylcarbamate in the development of novel drugs. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can serve as a key intermediate in the synthesis of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved stability and bioavailability.

In another research effort, scientists at a leading pharmaceutical company explored the use of tert-butyl N-2-amino-3-(4-methylphenyl)propylcarbamate in the development of small molecule inhibitors targeting specific enzymes involved in disease pathways. The results showed that compounds derived from this intermediate exhibited potent inhibitory activity against these enzymes, suggesting their potential as therapeutic agents for treating various diseases.

The synthetic versatility of tert-butyl N-2-amino-3-(4-methylphenyl)propylcarbamate has also been leveraged in combinatorial chemistry approaches. By using this compound as a building block, researchers can rapidly generate large libraries of structurally diverse molecules for high-throughput screening. This approach has proven valuable in identifying lead compounds with desired biological activities, accelerating the drug discovery process.

In addition to its applications in drug development, tert-butyl N-2-amino-3-(4-methylphenyl)propylcarbamate has shown promise in other areas of chemical biology. For example, it has been used as a probe to study protein-protein interactions and to investigate the mechanisms of cellular signaling pathways. The ability to selectively modify and label this compound with fluorescent or biotin tags allows researchers to track its behavior within complex biological systems.

The safety and environmental impact of tert-butyl N-2-amino-3-(4-methylphenyl)propylcarbamate have also been carefully evaluated. Studies have shown that this compound is stable under standard laboratory conditions and does not pose significant hazards when handled properly. However, as with any chemical reagent, appropriate safety measures should be followed to ensure safe handling and storage.

In conclusion, tert-butyl N-2-amino-3-(4-methylphenyl)propylcarbamate (CAS No. 1781101-13-0) is a valuable compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features and synthetic versatility make it an indispensable tool for scientists working on the development of new drugs and bioactive molecules. As research continues to advance, it is likely that new applications and insights into the properties of this compound will emerge, further solidifying its importance in the field.

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